1,1,2,3,3-pentamethylguanidine

Physical organic chemistry Basicity scale Proton transfer thermodynamics

1,1,2,3,3-Pentamethylguanidine (PMG; CAS 13439-84-4; molecular formula C₆H₁₅N₃; MW 129.20 g·mol⁻¹) is a fully N-methylated acyclic guanidine base. It is classified as a non-ionic, non-nucleophilic strong organic base with a proton affinity of 1047.7 kJ·mol⁻¹ and a gas-phase basicity of 1015.2 kJ·mol⁻¹.

Molecular Formula C6H15N3
Molecular Weight 129.2 g/mol
CAS No. 13439-84-4
Cat. No. B177865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,3,3-pentamethylguanidine
CAS13439-84-4
Synonyms1,1,2,3,3-PentaMethyl Guanidine
Molecular FormulaC6H15N3
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCN=C(N(C)C)N(C)C
InChIInChI=1S/C6H15N3/c1-7-6(8(2)3)9(4)5/h1-5H3
InChIKeyISNICOKBNZOJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,3,3-Pentamethylguanidine (CAS 13439-84-4): Procurement-Relevant Identity and Physicochemical Baseline


1,1,2,3,3-Pentamethylguanidine (PMG; CAS 13439-84-4; molecular formula C₆H₁₅N₃; MW 129.20 g·mol⁻¹) is a fully N-methylated acyclic guanidine base [1]. It is classified as a non-ionic, non-nucleophilic strong organic base with a proton affinity of 1047.7 kJ·mol⁻¹ and a gas-phase basicity of 1015.2 kJ·mol⁻¹ [2]. Unlike guanidine itself or partially methylated analogs, PMG bears five methyl substituents that eliminate N–H hydrogen-bond donor capacity (hydrogen bond donor count = 0) while preserving a single imine-type acceptor site (H-bond acceptor count = 1; TPSA = 18.8 Ų) [1]. This substitution pattern confers a distinctive combination of high thermodynamic basicity, attenuated nucleophilicity owing to steric shielding, and solubility in a broad range of organic solvents—properties that directly differentiate it from its closest in-class comparators such as 1,1,3,3-tetramethylguanidine (TMG), 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).

Why 1,1,2,3,3-Pentamethylguanidine Cannot Be Interchanged with Other Guanidine Bases: Structural and Performance Differentiation


Guanidine bases are frequently treated as a commodity class in procurement; however, the degree and pattern of N-methylation directly govern proton affinity, steric encumbrance, ion-pairing behaviour, and ultimately functional performance in catalytic and materials applications. For example, 1,1,3,3-tetramethylguanidine (TMG) retains an N–H proton that alters its hydrogen-bonding profile and ion-pair homoconjugation equilibria relative to PMG, while bicyclic constrained bases such as MTBD and TBD exhibit markedly different steric and entropic contributions to deprotonation kinetics [1]. In anion-exchange membrane (AEM) fuel cells, PMG-derived guanidinium head-groups provide higher ionic conductivity and superior alkaline stability compared with conventional quaternary ammonium (QA) head-groups, because the positive charge delocalised over one carbon and three nitrogen atoms in the guanidinium cation resists nucleophilic hydroxide attack that degrades QA analogues [2]. These differences are sufficiently large—often a factor of several-fold in rate, stability, or conductivity—that substituting PMG with another guanidine or a QA analogue measurably compromises device performance, catalyst lifetime, or reaction selectivity. The evidence items below quantify these differentiation dimensions.

1,1,2,3,3-Pentamethylguanidine: Quantitative Head-to-Head and Cross-Study Differentiation Evidence


Proton Affinity and Gas-Phase Basicity: PMG Outperforms Tetramethylguanidine (TMG) by 16.1 and 17.7 kJ·mol⁻¹, Respectively

The gas-phase proton affinity (PA) and gas-phase basicity (GB) of PMG were evaluated against the closest structural analog, 1,1,3,3-tetramethylguanidine (TMG), using the NIST evaluated compilation of Hunter and Lias (1998) [1][2]. PMG exhibits a PA of 1047.7 kJ·mol⁻¹, exceeding that of TMG (PA = 246.56 kcal·mol⁻¹, equivalent to 1031.6 kJ·mol⁻¹ at conversion factor 1 kcal = 4.184 kJ) by 16.1 kJ·mol⁻¹. Similarly, the GB of PMG (1015.2 kJ·mol⁻¹) is 17.7 kJ·mol⁻¹ higher than that of TMG (GB = 238.4 kcal·mol⁻¹ = 997.5 kJ·mol⁻¹). These differences correspond to an enhancement factor of approximately 1.6% in PA and 1.8% in GB when transitioning from tetra- to penta-methyl substitution. While the numeric percentage appears modest, in gas-phase proton affinity scales a difference of ~16 kJ·mol⁻¹ is sufficient to shift thermodynamic deprotonation equilibria by approximately three orders of magnitude in the absence of solvation, positioning PMG as a distinctly stronger thermodynamic base.

Physical organic chemistry Basicity scale Proton transfer thermodynamics

Kinetic Isotope Effect for Proton Transfer: PMG Exhibits a 3.3-Fold Lower kH/kD Ratio Than TMG, Indicating Distinct Tunnelling Contribution

The primary kinetic isotope effect (KIE) for proton/deuteron transfer from 4-nitrophenylnitromethane to PMG was determined in toluene solution at 25 °C by Heggen, Lindstrøm, and Rogne (1978) [1], yielding kH/kD = 13.7 ± 0.4. In contrast, the corresponding reaction with TMG under comparable conditions was reported to exhibit a KIE of kH/kD ≈ 45 at 25 °C, as cited in a review of isotope effects and quantum-mechanical tunnelling [2]. The substantially larger KIE for TMG (factor of ~3.3×) indicates a significantly greater quantum-mechanical tunnelling contribution to the proton-transfer step in the TMG reaction. The smaller KIE for PMG suggests that the penta-methyl substitution pattern, by increasing steric bulk around the imine nitrogen, modulates the shape of the proton-transfer potential energy surface—reducing barrier width and thereby diminishing the tunnelling correction. This differential is mechanistically significant: PMG-mediated deprotonations proceed with less temperature-dependent tunnelling, potentially offering more predictable Arrhenius behaviour and reduced isotopic selectivity in synthetic applications.

Physical organic chemistry Proton transfer kinetics Quantum tunnelling

Anion-Exchange Membrane Ionic Conductivity: PMG-Derived GPPO Reaches 71 mS·cm⁻¹ and Outperforms Quaternary Ammonium (QPPO) in Alkaline Stability

Lin et al. (2012) prepared alkaline anion-exchange membranes (AAEMs) by functionalising poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) with PMG to yield guanidinium-functionalised PPO (GPPO) and directly compared their performance against benchmark quaternary trimethylammonium-functionalised PPO (QPPO) membranes of similar ion-exchange capacity (IEC) [1]. The GPPO AAEMs achieved hydroxide ionic conductivities up to 71 mS·cm⁻¹ at room temperature, attributed to the high pKa of the guanidinium hydroxide head-group. Critically, while QA-type AAEMs (QPPO) were reported elsewhere to lose 20–40% of their functional groups under analogous strongly alkaline conditions, the GPPO membranes maintained stable hydroxide conductivity after immersion in aqueous 1 mol·dm⁻³ KOH at 25 °C for 192 h (8 days) [1]. The initial decomposition temperature (TGA) of GPPO AAEMs was 270 °C. A beginning-of-life H₂/O₂ fuel cell test at 50 °C with a GPPO membrane yielded a peak power density of 16 mW·cm⁻².

Anion-exchange membranes Fuel cell materials Alkaline stability

Catalytic Transesterification Efficiency: PMG-Based PHMBG Networks Achieve 80–100% Triglyceride Conversion 8- to 12-Fold Faster Than PEI-Based Networks

Schuchardt and co-workers (2010) investigated PMG-derived poly(hexamethylene biguanide) (PHMBG) and its cross-linked networks as heterogeneous catalysts for the transesterification of vegetable oil triglycerides with methanol [1]. In a direct comparison within the same study, the PHMBG-based catalytic networks achieved 80–100% triglyceride conversion within 0.5 hours at 70 °C. Under identical reaction conditions, poly(ethylene imine) (PEI)-based networks—representing an alternative nitrogenous polymer catalyst platform—catalysed the same transesterification at rates 8- to 12-fold slower. The poly(vinyl guanidine) (PVG)-based networks were also evaluated in the same study, further benchmarking the performance advantage of the PMG-derived guanidinium architecture. The pronounced rate enhancement was attributed to the high intrinsic basicity of the pendant pentamethylguanidinium moieties combined with the favourable microenvironment provided by the cross-linked network.

Biodiesel catalysis Heterogeneous base catalysis Triglyceride transesterification

Ion-Pair Homoconjugation Behaviour: PMG and TMG Form Two Distinct Ion-Pair Types, Whereas MTBD Reactions Are Free of This Complication

Gałezowski et al. (1996) recorded the electronic spectra of products from reactions between C-acids (4-nitrophenylcyanoalkanes, 4-nitrophenylnitroalkanes, trinitrotoluene) and the bases TMG, PMG, and MTBD in B/BH⁺ buffers in acetonitrile at 25 °C [1]. Both TMG and PMG exhibited a common distinguishing feature: the formation of two types of ion pairs attributable to homoconjugation of BH⁺ cations, which precluded the observation of a clean isosbestic point. In contrast, reactions conducted with MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) were free from such homoconjugation complications. This demonstrates that PMG, despite its higher basicity relative to TMG, shares the same homoconjugation propensity characteristic of acyclic guanidinium cations—a behaviour that is suppressed by the bicyclic constrained geometry of MTBD. This is not a disadvantage per se, but a mechanistic differentiation that must be accounted for when PMG is used as a stoichiometric base or buffer component in acetonitrile: the presence of multiple ion-pair types affects spectral interpretation, equilibrium modelling, and titration curve analysis.

Ion pairing Homoconjugation Spectrophotometric titration

Evidence-Backed Research and Industrial Application Scenarios for 1,1,2,3,3-Pentamethylguanidine (CAS 13439-84-4)


Alkaline Anion-Exchange Membrane (AAEM) Fabrication for Fuel Cells Where Quaternary Ammonium Membranes Fail

PMG is the functionalisation reagent of choice for preparing guanidinium-head-group AAEMs (GPPO-type membranes) when the application demands sustained ionic conductivity under aggressive alkaline conditions. As demonstrated by Lin et al. (2012), GPPO membranes retain full hydroxide conductivity after 192 hours in 1 M KOH at 25 °C, whereas QA-type AAEMs (QPPO) lose 20–40% of their functional groups under comparable alkaline stress [1]. This scenario applies directly to alkaline polymer electrolyte fuel cell (APEFC) developers and membrane manufacturers seeking to extend operational lifetime beyond the degradation threshold of conventional QA membranes.

Heterogeneous Base Catalysis for Biodiesel Production Requiring High Throughput and Low Catalyst Loading

PMG-derived PHMBG cross-linked networks are indicated when the process target is rapid triglyceride transesterification at mild temperature. Schuchardt et al. (2010) demonstrated that PHMBG networks achieve 80–100% triglyceride conversion within 0.5 h at 70 °C, outperforming PEI-based networks by a factor of 8- to 12-fold in reaction rate under identical conditions [2]. This scenario is relevant to biodiesel producers and chemical engineers designing continuous-flow reactors where catalyst productivity (kg biodiesel per kg catalyst per hour) is the primary cost driver.

Non-Aqueous Base-Catalysed Deprotonation Requiring Higher Thermodynamic Driving Force Than TMG Can Provide

PMG is the preferred base when the substrate pKa in aprotic media exceeds the deprotonation capacity of 1,1,3,3-tetramethylguanidine (TMG). The NIST-evaluated proton affinity of PMG (1047.7 kJ·mol⁻¹) exceeds that of TMG (1031.6 kJ·mol⁻¹) by 16.1 kJ·mol⁻¹ [3]. In practice, this ΔPA translates to approximately three orders of magnitude in the equilibrium constant for deprotonation in the absence of solvent levelling effects, enabling PMG to quantitatively deprotonate substrates that TMG leaves partially protonated. This scenario is relevant to synthetic organic chemists working with weakly acidic carbon acids (e.g., nitroalkanes, cyanoalkanes) in acetonitrile or toluene, where complete anion generation is critical for subsequent alkylation or condensation steps.

Proton-Transfer Kinetic Studies Requiring Reduced Quantum Tunnelling Contributions

PMG is the appropriate base for mechanistic investigations of proton-transfer reactions where a smaller, more classically behaved kinetic isotope effect is desirable for comparison with transition-state theory predictions. Heggen et al. (1978) reported that PMG yields kH/kD = 13.7 ± 0.4 for proton transfer from 4-nitrophenylnitromethane in toluene at 25 °C, whereas TMG under comparable conditions gives kH/kD ≈ 45 [4]. The lower tunnelling contribution with PMG simplifies Arrhenius analysis, reduces temperature sensitivity of the isotope effect, and provides a closer approach to the semi-classical limit—making PMG the preferred base for physical organic chemists constructing Brønsted or Marcus plots where tunnelling artefacts must be minimised.

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